Lycopladine A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
(4bS,7R,8aS)-4b-(3-hydroxypropyl)-7-methyl-7,8,8a,9-tetrahydro-6H-indeno[2,1-b]pyridin-5-one |
InChI |
InChI=1S/C16H21NO2/c1-11-8-12-10-14-13(4-2-6-17-14)16(12,5-3-7-18)15(19)9-11/h2,4,6,11-12,18H,3,5,7-10H2,1H3/t11-,12+,16+/m1/s1 |
InChI Key |
UUWWQFVGOFXKLC-WQGACYEGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC3=C([C@]2(C(=O)C1)CCCO)C=CC=N3 |
Canonical SMILES |
CC1CC2CC3=C(C2(C(=O)C1)CCCO)C=CC=N3 |
Synonyms |
lycopladine A |
Origin of Product |
United States |
Origin and Isolation Methodologies of Lycopladine a
Natural Occurrence and Botanical Sources of Lycopladine A
This compound, like other related alkaloids, is found within plant species of the family Lycopodiaceae, commonly known as clubmosses. The primary botanical source from which this compound has been reported is Lycopodium complanatum. nih.govacs.org This species, along with others in the genus, biosynthesizes a diverse array of alkaloids, and the specific alkaloid profile can vary between species.
The process of obtaining these alkaloids begins with the collection and drying of the whole plant or its aerial parts. The plant material is then typically ground into a fine powder to increase the surface area for efficient solvent extraction.
Table 1: Botanical Source of this compound
| Compound Name | Botanical Source | Plant Family |
|---|
Advanced Chromatographic Techniques for this compound Isolation
Chromatography is the cornerstone of separating individual alkaloids from the complex mixture present in the crude plant extract. The isolation of this compound and its congeners relies on a series of chromatographic steps that exploit subtle differences in the physicochemical properties of the molecules, such as polarity, size, and charge. nih.gov
Traditional and advanced chromatographic methods used in the isolation of Lycopodiaceae alkaloids include:
Column Chromatography (CC): This is a fundamental preparative technique used for the initial fractionation of the crude alkaloid extract. The extract is loaded onto a column packed with a stationary phase, and solvents (the mobile phase) are passed through to separate the components. For Lycopodium alkaloids, common stationary phases include silica (B1680970) gel and alumina. nih.govcdnsciencepub.com Elution is often performed using a gradient of solvents with increasing polarity, such as mixtures of chloroform (B151607) and methanol. cdnsciencepub.com
High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution and speed compared to low-pressure column chromatography. Preparative HPLC is frequently employed in the final purification stages to isolate individual alkaloids to a high degree of purity. nih.gov This technique uses high pressure to force the solvent mixture through a column packed with smaller particles, leading to superior separation.
Thin-Layer Chromatography (TLC): TLC is primarily used as a rapid and cost-effective analytical tool to monitor the progress of separation in column chromatography and to identify fractions containing the desired compounds. mdpi.com By comparing the migration of spots on the TLC plate with a known standard, researchers can quickly assess the composition of different fractions.
Table 2: Chromatographic Techniques in Lycopodiaceae Alkaloid Isolation
| Technique | Stationary Phase Examples | Mobile Phase Examples | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel, Alumina, Sephadex LH-20 | Chloroform, Methanol, Hexane, Ethyl Acetate gradients | Initial fractionation and coarse purification of crude extract. nih.govcdnsciencepub.com |
| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile/Water, Methanol/Water gradients | Final purification of individual compounds to high purity. nih.gov |
| Thin-Layer Chromatography | Silica Gel, Alumina | Various solvent systems | Rapid analysis and monitoring of fractions. mdpi.com |
Modern Strategies for Natural Product Purification and Enrichment
To improve the efficiency of isolating Lycopodium alkaloids, researchers have increasingly turned to modern extraction and purification techniques that offer advantages over conventional methods in terms of speed, solvent consumption, and yield. umlub.pl
Initial extraction from the plant material is a critical step. While traditional methods like Soxhlet extraction and maceration are used, modern approaches are more efficient. nih.govPressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a notable example. This technique uses solvents at elevated temperatures and pressures, which enhances extraction efficiency and reduces extraction time and solvent volume. nih.gov Studies have successfully optimized PLE for obtaining alkaloids from Lycopodium species, achieving higher recoveries compared to older methods. nih.gov
Following extraction, the crude extract undergoes preliminary purification or enrichment to remove bulk impurities like fats, waxes, and chlorophylls (B1240455) before the final chromatographic separation. Modern strategies for this stage include:
Solid-Phase Extraction (SPE): SPE is used for the rapid cleanup and concentration of the crude extract. The extract is passed through a cartridge containing a solid adsorbent that selectively retains the target alkaloids, while impurities are washed away. The retained alkaloids are then eluted with a small volume of a different solvent. nih.gov This technique is often used to purify extracts obtained from PLE. nih.gov
Gradient Vacuum Liquid Chromatography (gVLC): This is an innovative variation of column chromatography that uses a vacuum to increase the flow rate of the mobile phase. umlub.pl The use of different sorbents and mobile phase systems in gVLC allows for a rapid and efficient pre-purification of alkaloid extracts from Lycopodium species. nih.gov
Macroporous Resin Chromatography: This technique utilizes synthetic polymer resins with large surface areas and specific pore structures to adsorb alkaloids from the extract. It is effective for decolorizing the extract and enriching the total alkaloid content. This method has been used in combination with others for the purification of related Lycopodium alkaloids. nih.gov
These enrichment strategies provide a cleaner, more concentrated alkaloid fraction, which significantly improves the efficiency and resolution of the subsequent final purification steps by preparative HPLC. nih.gov
Table 3: Modern Extraction and Enrichment Strategies
| Strategy | Principle | Advantage in Alkaloid Isolation |
|---|---|---|
| Pressurized Liquid Extraction (PLE) | Extraction with solvents at high temperature and pressure. nih.gov | Faster, more efficient, and uses less solvent than traditional methods. nih.gov |
| Solid-Phase Extraction (SPE) | Selective adsorption and elution of target compounds from a cartridge. nih.gov | Rapid sample cleanup and concentration post-extraction. nih.gov |
| Gradient Vacuum Liquid Chromatography (gVLC) | Column chromatography assisted by vacuum for increased flow rate. nih.govumlub.pl | Rapid pre-purification of crude extracts. nih.gov |
| Macroporous Resin Chromatography | Adsorption of compounds onto synthetic polymer resins. nih.gov | Enrichment of total alkaloids and removal of pigments. nih.gov |
Sophisticated Spectroscopic Methodologies for Lycopladine a Structural Elucidation
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy in Lycopladine A Analysis
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide essential information about the chemical environment of individual protons and carbons. researchgate.net In the ¹H NMR spectrum, the chemical shift, integration, and coupling constants of each signal reveal the electronic environment, the number of protons, and the connectivity to neighboring protons, respectively. The ¹³C NMR spectrum indicates the number of distinct carbon atoms and their nature (e.g., carbonyl, olefinic, aliphatic).
The following table summarizes the characteristic ¹H and ¹³C NMR data reported for a synthetic sample of (+)-Lycopladine A, which were found to be consistent with the natural product. rsc.org
Interactive Data Table: ¹H and ¹³C NMR Data for (+)-Lycopladine A in CDCl₃ rsc.org
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 149.3 | 8.32 (s, 1H) |
| 3 | 119.2 | 7.07 (s, 1H) |
| 4 | 137.9 | --- |
| 5 | 61.1 | 3.39 (d, J = 12.5 Hz, 1H) |
| 6 | 32.1 | 2.05-1.95 (m, 1H), 1.88-1.78 (m, 1H) |
| 7 | 42.9 | 2.50-2.42 (m, 1H) |
| 8 | 25.1 | 1.88-1.78 (m, 1H), 1.65-1.55 (m, 1H) |
| 9 | 49.5 | 3.01 (d, J = 13.0 Hz, 1H) |
| 10 | 36.5 | 2.20-2.10 (m, 1H) |
| 11 | 28.5 | 1.75-1.65 (m, 1H), 1.55-1.45 (m, 1H) |
| 12 | 44.8 | 2.90-2.80 (m, 1H) |
| 13 | 59.8 | 2.75-2.65 (m, 1H) |
| 15 | 22.8 | 0.93 (d, J = 6.2 Hz, 3H) |
| 16 | 19.4 | 2.41 (s, 3H) |
Mass Spectrometry (MS) Applications for this compound Structural Characterization
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). rsc.orgnih.gov This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, the molecular formula of this compound was established as C₁₇H₂₄N₂O.
Tandem mass spectrometry (MS/MS) experiments can provide further structural insights. In these experiments, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern offers clues about the molecule's structure, as weaker bonds are more likely to break, revealing the nature of the core scaffold and the connectivity of substituents.
Vibrational Spectroscopy (IR, Raman) for Structural Feature Confirmation
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. uni-muenchen.de IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of molecular bonds. In the analysis of this compound and its synthetic intermediates, IR spectroscopy is used to confirm the presence of key functional groups. nih.gov For example, the presence of a carbonyl group (C=O) in a ketone or amide function would give rise to a strong absorption band in the region of 1650-1750 cm⁻¹. Carbon-carbon double bonds (C=C) of the pyridine (B92270) ring and carbon-nitrogen bonds (C-N) also exhibit characteristic absorption bands that help to confirm the proposed structure.
X-ray Crystallography for Absolute Configuration Determination of this compound and Derivatives
While NMR spectroscopy is powerful for determining the connectivity and relative stereochemistry, X-ray crystallography provides the most definitive and unambiguous method for establishing the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.net This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.
In the context of this compound, X-ray crystallographic analysis of synthetic intermediates has been instrumental in confirming the stereochemical outcomes of key reactions and ultimately verifying the absolute configuration of the final natural product. acs.orgacs.org For example, during the total synthesis of (+)-Lycopladine A, the structure and stereochemistry of key precursors were unequivocally established by single-crystal X-ray diffraction, ensuring the correct stereochemical pathway towards the target molecule. acs.orgugr.es
Chiroptical Spectroscopic Methods (e.g., ECD, ORD) for Stereochemical Assignment
Chiroptical spectroscopic methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org These techniques, which include Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are highly sensitive to the three-dimensional structure of a molecule and are crucial for assigning its absolute configuration, especially when X-ray crystallography is not feasible. acs.org
The specific rotation, [α]D, is a simple chiroptical measurement that indicates the direction and magnitude of rotation of plane-polarized light by a chiral compound. The observation of a specific rotation for this compound confirms its chiral and enantiomerically pure nature. For synthetic (+)-Lycopladine A, a specific rotation value of [α]D²³ +135 has been reported. rsc.org
ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum of this compound with spectra predicted by quantum-chemical calculations for the possible stereoisomers, the absolute configuration can be confidently assigned. researchgate.net This combination of experimental measurement and theoretical calculation is a powerful tool for the stereochemical elucidation of complex natural products. rsc.org
Biosynthetic Pathway Investigations of Lycopladine a
Proposed Biogenetic Route to Lycopladine A within Lycopodium Alkaloids
The biosynthesis of Lycopodium alkaloids is a complex process that is not yet fully understood. researchgate.net However, extensive research, including biochemical studies, has led to a plausible biogenetic hypothesis. osti.govresearchgate.net The journey is believed to commence with L-lysine, which serves as the primary precursor. researchgate.net
A key intermediate in the biosynthesis of many Lycopodium alkaloids is phlegmarine. researchgate.net This intermediate is thought to be formed from the coupling of two molecules derived from L-lysine: pelletierine (B1199966) and 4-(2-piperidyl)acetoacetate. researchgate.net From phlegmarine, a series of cyclizations, rearrangements, and oxidative modifications give rise to the various structural classes of Lycopodium alkaloids, including the lycodine (B1675731), lycopodine (B1235814), and fawcettimine (B102650) types. researchgate.netosti.govresearchgate.net
The biosynthesis of this compound is likely intertwined with these general pathways. One proposed route suggests that the biosynthesis of this compound shares similarities with that of fawcettimine-type alkaloids. uni-muenchen.de This could involve a C1-N fission of a fawcettimine intermediate followed by aromatization to form the characteristic pyridine (B92270) ring of this compound. uni-muenchen.de Another proposal suggests that a small subset of lycodine alkaloids with substitutions on the pyridine A-ring, such as lycopladine F, may arise from electrophilic substitution on a lycodine or dihydropyridine (B1217469) precursor. researchgate.netresearchgate.net Subsequent oxidative cleavage of a pyrrolidine (B122466) ring is then proposed to yield compounds like lycopladine F. researchgate.netresearchgate.net While not directly this compound, these proposed pathways for related compounds offer insights into the potential enzymatic logic leading to the formation of the this compound scaffold.
Precursor Incorporation Studies and Isotopic Labeling Experiments
Isotopic labeling studies have been instrumental in elucidating the biosynthetic pathways of natural products, including the Lycopodium alkaloids. researchgate.net While specific isotopic labeling experiments exclusively targeting this compound are not extensively detailed in the available literature, the broader studies on the Lycopodium family provide a foundational understanding. For instance, early studies by Spenser and colleagues established that L-lysine is a key building block for the lycopodine backbone. uni-muenchen.de
More recent investigations have employed deuterium (B1214612) labeling to probe reaction mechanisms. scispace.com For example, in synthetic studies, deuterium-labeled compounds have been used to understand the intricacies of cyclization reactions that form the core structures of these alkaloids. scispace.comacs.org Kinetic isotope effect experiments have also been performed to dissect the rate-limiting steps in key synthetic transformations. scispace.com Although these are not in vivo biosynthetic studies, they provide valuable mechanistic insights that can be extrapolated to potential enzymatic reactions. The principles of using isotopic labels to trace the metabolic fate of precursors and to understand reaction mechanisms are directly applicable to unraveling the precise biosynthetic steps leading to this compound.
Enzymatic Mechanistic Elucidation of Key Biosynthetic Steps
The specific enzymes responsible for the biosynthesis of this compound have not yet been fully characterized. However, research into the biosynthesis of related Lycopodium alkaloids and the broader field of alkaloid biosynthesis provides clues about the types of enzymatic reactions that are likely involved. acs.org The formation of the complex polycyclic structure of this compound would necessitate a suite of enzymes capable of catalyzing specific C-C and C-N bond formations, oxidations, reductions, and rearrangements.
Biocatalytic methods have been explored in the synthetic context, hinting at the potential for enzymatic transformations. acs.org For instance, the possibility of using enzymes for the protecting group-free oxidation of C-N bonds, a process that might mimic a biosynthetic tailoring step, has been considered. acs.org While the native biosynthetic enzymes remain to be identified, established biocatalysts capable of oxidizing C-heteroatom bonds are being investigated for their ability to act on the bicyclo[3.3.1]nonane scaffold common to many Lycopodium alkaloids. acs.org The discovery and characterization of the specific oxidases, cyclases, and tailoring enzymes from Lycopodium species will be crucial for a complete mechanistic understanding of this compound biosynthesis.
Genetic and Molecular Biological Approaches to Biosynthetic Pathway Analysis
Modern "omics" approaches, including genomics and transcriptomics, are powerful tools for identifying the genes and enzymes involved in natural product biosynthesis. A metabolic regulon, a set of genes and their products that are coordinately regulated to control a metabolic pathway, has been identified for the biosynthesis of neuroactive Lycopodium alkaloids. researchgate.net This regulon includes both early- and late-acting enzymes, providing a genetic blueprint for the pathway.
By analyzing the genomes and transcriptomes of Lycopodium species that produce this compound, researchers can identify candidate genes that encode the biosynthetic enzymes. These genes can then be expressed in heterologous hosts, such as bacteria or yeast, to produce and characterize the corresponding enzymes. This approach allows for the in vitro reconstitution of biosynthetic steps and the definitive elucidation of their mechanisms. While specific studies focusing on the genetics of this compound biosynthesis are still emerging, the application of these molecular biological techniques holds the key to unlocking the complete enzymatic cascade.
Biomimetic Synthesis Strategies Inspired by this compound Biosynthesis
The proposed biosynthetic pathways of Lycopodium alkaloids have served as a rich source of inspiration for synthetic chemists. traunergroup.orgacs.org Biomimetic syntheses aim to mimic the key bond-forming and rearrangement steps that are thought to occur in nature. These strategies can not only provide efficient routes to the total synthesis of complex natural products but also lend support to the proposed biosynthetic hypotheses.
Several total syntheses of this compound have been reported, with some drawing inspiration from plausible biosynthetic transformations. acs.orgnih.govacs.org For example, a key challenge in the synthesis of this compound is the construction of its pyridyl-fused hydrindanone core. conicet.gov.aracs.org Synthetic strategies have employed various cyclization reactions to assemble this core, including intramolecular aldol (B89426) reactions and gold-catalyzed cyclizations. acs.orgacs.orgudel.edu The development of a base-mediated carbocyclization of ynones to furnish the hydrindane core is a notable example of a mild and efficient synthetic method that could be conceptually related to an enzymatic cyclization. nih.gov
Furthermore, bioinspired late-stage diversification strategies have been developed to access a range of lycodine-type alkaloids from a common precursor. osti.govacs.orgosti.gov These approaches, which involve oxidative C-C bond cleavage and site-selective C-H functionalization, mirror the tailoring reactions that are thought to occur in the late stages of biosynthesis to generate structural diversity. osti.govacs.org The successful application of these biomimetic strategies underscores the ingenuity of nature's synthetic machinery and provides a powerful platform for the synthesis of this compound and its analogs.
Chemical Synthesis Strategies for Lycopladine a and Its Analogues
Retrosynthetic Analyses and Design Principles for Lycopladine A Total Synthesis
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. amazonaws.comquizlet.com For this compound, a common retrosynthetic disconnection involves simplification of the tetracyclic framework to a key tricyclic intermediate. acs.org One prominent strategy envisions the formation of the pyridine (B92270) ring late in the synthesis, focusing first on the construction of the hydrindanone core. acs.org An alternative approach disconnects the molecule at the junction of the pyridine ring and the hydrindanone system, suggesting a strategy where a functionalized pyridine derivative is coupled with a suitable cyclic precursor. acs.org
Key design principles in the synthesis of this compound often revolve around the stereocontrolled construction of the cis-fused 6,5-ring system and the installation of the quaternary carbon center at C12. acs.org Strategies have been devised to address these challenges through various cyclization and bond-forming reactions.
Early Total Synthesis Endeavors Towards this compound
The first total synthesis of (+)-Lycopladine A was accomplished by the Toste group in 2006. acs.org A key feature of their approach was a gold(I)-catalyzed cyclization of a silyl (B83357) enol ether onto an alkyne to construct the crucial quaternary carbon center of a hydrindanone intermediate. acs.org
Four years later, Martin and co-workers reported a synthesis of (±)-Lycopladine A. acs.org Their strategy was fundamentally different and centered on the sequential application of a conjugate addition and an intramolecular enolate arylation to assemble the tricyclic core of the molecule. acs.orgacs.org This approach provided a novel and efficient entry into the this compound framework. acs.org
| Research Group | Year | Key Strategy | Chirality |
| Toste | 2006 | Gold(I)-catalyzed cyclization | Enantioselective |
| Martin | 2010 | Conjugate addition and enolate arylation | Racemic |
Convergent and Divergent Synthetic Routes to the this compound Core Structure
Both convergent and divergent strategies have been employed in the synthesis of this compound and its analogues. A convergent synthesis involves the independent synthesis of molecular fragments that are later joined together, which can be more efficient for complex molecules. crimsonpublishers.com In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of related compounds. wikipedia.org
A divergent approach was demonstrated in the synthesis of (−)-lycoposerramine R and (+)-lycopladine A from a common intermediate, showcasing the utility of this strategy for accessing multiple natural products. researchgate.net Similarly, divergent syntheses have been developed for other related alkaloids like (-)-lycopladine D, (+)-fawcettidine, and (+)-lycoposerramine Q, starting from a shared precursor. nih.gov These approaches highlight the efficiency of creating molecular diversity from a single synthetic pathway. nih.govacs.org
Enantioselective and Stereocontrolled Total Syntheses of this compound
Achieving the correct stereochemistry is a critical aspect of natural product synthesis. Several enantioselective and stereocontrolled total syntheses of this compound have been reported. For instance, an eight-step synthesis of (−)-carinatine A and (+)-lycopladine A was achieved, featuring an intramolecular aldol (B89426) reaction to build the 6,5-fused ring system and a Tsuji-Trost allylation to create the quaternary carbon center. acs.orgnih.gov
Another concise, enantioselective synthesis of both this compound and carinatine (B1206210) A utilized a mild carbocyclization of ynones to form the hydrindane core. acs.orgacs.org The pyridine ring was then efficiently installed using the Ciufolini method. acs.orgacs.org These syntheses demonstrate the power of modern asymmetric catalysis and stereocontrolled reactions in accessing enantiomerically pure natural products. rsc.org
Key Methodologies and Transformations in this compound Synthesis
The pursuit of this compound has led to the application and development of several powerful synthetic methodologies.
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of complex polycyclic systems in a single step with high stereocontrol. wikipedia.orgmasterorganicchemistry.comnih.gov In the context of this compound synthesis, a regio- and diastereoselective Stille coupling/IMDA cascade has been utilized to generate fused pyridine systems. researchgate.net This approach has been successfully applied to the synthesis of (+)-Lycopladine A, demonstrating the efficiency of the IMDA reaction in rapidly assembling the core structure of the alkaloid. researchgate.net
Conjugate addition, also known as Michael addition, is a fundamental carbon-carbon bond-forming reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org In the synthesis of this compound by the Martin group, a key step involved the conjugate addition of an organometallic derivative of 3-halo-2-methylpyridine to an α,β-unsaturated carbonyl compound. acs.org This was followed by an intramolecular enolate arylation, where the enolate formed after the conjugate addition attacks the pyridine ring to close the third ring of the tricyclic core. acs.org This sequence proved to be a highly effective method for constructing the pyridyl-fused hydrindanone framework of this compound. acs.org
Cascade and Tandem Reaction Sequences for Rapid this compound Assembly
Cascade and tandem reactions, which allow for the formation of multiple chemical bonds in a single operation, offer a powerful approach to rapidly build molecular complexity from simpler precursors. This strategy has been effectively utilized in the synthesis of this compound, significantly enhancing synthetic efficiency.
A notable example is the work of Cho and coworkers, who developed a regio- and diastereoselective cascade sequence combining a Stille cross-coupling reaction with an intramolecular Diels-Alder (IMDA) reaction for the synthesis of (+)-Lycopladine A. fao.orgrsc.org This one-pot process begins with the palladium-catalyzed Stille coupling of a 3-stannyl-2-pyrone with a vinyl iodide partner bearing a chiral allylic silyl ether. The resulting Diels-Alder precursor, without isolation, undergoes an intramolecular [4+2] cycloaddition. This key transformation constructs the fused pyridine ring system inherent to the this compound core with high stereocontrol, demonstrating the power of tandem reactions to streamline complex synthetic routes. fao.orgrsc.org
While other tandem approaches, such as tandem annulation, have been explored for the synthesis of various Lycopodium alkaloids, the Stille/IMDA cascade represents a particularly elegant and effective application of this strategy directly to the this compound framework. nih.govsynarchive.com
Base-Mediated Carbocyclization Approaches
Base-mediated carbocyclization reactions have proven to be a cornerstone in the construction of the hydrindane core of this compound. A concise and enantioselective total synthesis of this compound, reported by Hartrampf and Trauner, prominently features a mild, base-mediated carbocyclization of a ynone to furnish this key bicyclic system. traunergroup.org
In this synthetic route, a carefully constructed ynone precursor is treated with a base, which initiates an intramolecular conjugate addition. This cyclization forges the five-membered ring onto the existing six-membered ring, thereby establishing the cis-fused hydrindane skeleton. The reaction proceeds under gentle conditions, highlighting the efficiency of this base-mediated approach. Following the successful carbocyclization, the pyridine ring was installed using the Ciufolini method to complete the total synthesis of this compound. traunergroup.org
Key Features of the Base-Mediated Carbocyclization Strategy:
| Feature | Description |
| Key Reaction | Intramolecular conjugate addition of an enolate to an alkyne (Ynone carbocyclization) |
| Base Used | Typically a non-nucleophilic base to promote enolate formation |
| Core Constructed | cis-fused hydrindane (bicyclo[4.3.0]nonane) system |
| Reported By | Hartrampf and Trauner |
Electrocyclization Reactions for Heterocycle Formation
Electrocyclization reactions, a class of pericyclic reactions, provide a powerful and stereospecific method for the formation of cyclic systems. In the context of this compound synthesis, this strategy has been effectively employed for the construction of the pyridine ring.
The total synthesis of (+)-Lycopladine A by Li and coworkers features a 6π-electrocyclization as a key step to form the aromatic heterocycle. uchicago.eduneliti.comnih.gov In their approach, a transient cis-dienone intermediate is generated, which then undergoes a facile, thermally allowed 6π-electrocyclization. This reaction proceeds in a disrotatory fashion to form a dihydropyridine (B1217469) intermediate, which subsequently aromatizes to the pyridine ring of the natural product. This strategy showcases the utility of electrocyclization for the efficient assembly of the heterocyclic portion of the this compound scaffold. uchicago.eduneliti.comnih.gov
Palladium-Catalyzed Cycloalkenylation and Cross-Coupling Reactions
Palladium-catalyzed reactions are indispensable tools in modern organic synthesis, and they have played a crucial role in various strategies targeting this compound. These reactions facilitate the formation of key carbon-carbon bonds, often with high chemo- and stereoselectivity.
Stille Cross-Coupling: As mentioned previously, the Stille reaction has been a key component in tandem strategies. The synthesis reported by Cho and coworkers utilizes a palladium-catalyzed Stille coupling to link a 3-stannyl-2-pyrone with a vinyl iodide fragment, setting the stage for the subsequent intramolecular Diels-Alder reaction. fao.org Similarly, the asymmetric total synthesis of (+)-Lycopladine A by Xu and colleagues also incorporates a Stille coupling reaction to elongate an allylic side chain, demonstrating the versatility of this cross-coupling method in different synthetic designs. fao.org
Tsuji-Trost Allylation: The construction of the all-carbon quaternary center at C12 represents a significant synthetic hurdle. The synthesis of (+)-Lycopladine A by Li's group ingeniously overcomes this challenge by employing a palladium-catalyzed Tsuji-Trost allylation. uchicago.eduneliti.comnih.gov This reaction involves the palladium-catalyzed alkylation of an enolate with an allylic electrophile, successfully installing the sterically congested quaternary carbon with the correct stereochemistry.
These examples underscore the power of palladium catalysis in forging critical bonds within the this compound framework, enabling both the connection of complex fragments and the construction of challenging stereocenters.
Organocatalytic and Transition Metal-Catalyzed Asymmetric Syntheses
Achieving the correct stereochemistry is paramount in the total synthesis of natural products like this compound. While many syntheses have relied on substrate control or chiral pool starting materials, asymmetric catalysis offers a more direct and efficient approach to enantiomerically pure products.
In the synthesis of (+)-Lycopladine A, Li and coworkers established the crucial stereochemistry through an intramolecular aldol reaction. uchicago.eduneliti.com Although not strictly an asymmetric catalytic reaction in the sense of using a chiral catalyst, this substrate-controlled diastereoselective reaction was fundamental to setting the stereocenters of the 6,5-fused ring system.
The asymmetric total synthesis reported by Xu et al. achieved enantioselectivity through an efficient Helquist annulation to assemble the cis-fused 6/5 bicycle, though specific details of the asymmetric induction method are not extensively elaborated in the abstract. fao.org
While the broader field of Lycopodium alkaloid synthesis has seen the application of organocatalytic and transition-metal-catalyzed asymmetric reactions, specific, detailed applications of these methods in published total syntheses of this compound itself are not prominently featured in the scientific literature to date. Future synthetic endeavors may explore the use of chiral catalysts to further enhance the efficiency and elegance of this compound synthesis.
C-H Functionalization and Late-Stage Diversification Strategies
Late-stage functionalization (LSF) through C-H activation is a rapidly evolving field in organic synthesis that allows for the direct modification of complex molecules at a late stage, thereby enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. This approach is particularly attractive in medicinal chemistry and drug discovery.
To date, the application of C-H functionalization and late-stage diversification strategies directly to the this compound scaffold has not been extensively reported in the peer-reviewed literature. Most synthetic efforts have focused on the de novo construction of the core structure. The complex and compact nature of the tetracyclic framework may present challenges for selective C-H activation. However, the presence of the pyridine ring and various aliphatic C-H bonds could potentially offer handles for future exploration of LSF methodologies to create novel this compound analogues with potentially interesting biological activities.
Protecting Group Chemistry and Strategic Bond Formations
The successful synthesis of a complex molecule like this compound is critically dependent on a robust protecting group strategy. Protecting groups are used to temporarily mask reactive functional groups to prevent unwanted side reactions, allowing for chemoselective transformations elsewhere in the molecule.
A key example of strategic protecting group use is found in the total synthesis of optically active this compound by Takayama and coworkers. Their route hinges on the diastereoselective protection of a carbonyl group in a 1,3-cyclohexanedione (B196179) derivative. ucoz.com This selective protection was crucial for differentiating the two carbonyl groups, enabling their sequential and stereocontrolled elaboration to construct the core structure.
In other syntheses, various standard protecting groups have been employed to mask hydroxyl and amine functionalities during multi-step sequences. For instance, in the Stille/IMDA cascade approach, a silyl ether is used to protect a chiral allylic alcohol, which not only serves as a protecting group but also directs the stereochemical outcome of the Diels-Alder reaction. fao.org In the synthesis by Li and coworkers, the use of a methoxymethyl (MOM) ether to protect a hydroxyl group is noted. ucoz.com The selection of protecting groups is guided by their stability to the planned reaction conditions and the ability to be removed selectively without affecting the rest of the molecule.
Synthesis of this compound Derivatives and Structural Analogues for Research Purposes
The synthesis of this compound derivatives and analogues involves the strategic modification of its core structure. These modifications can range from simple functional group transformations to more complex alterations of the tetracyclic framework. The primary goal is to systematically probe the importance of different structural features for the biological activity of the parent natural product.
A key approach in generating analogues is through divergent synthesis, where a common intermediate in the total synthesis of this compound is utilized as a branching point to create a variety of related structures. This strategy is efficient as it leverages the efforts already invested in constructing the complex core of the molecule.
Research in this area has led to the preparation of several classes of this compound analogues. While the available literature is more focused on the total synthesis of the natural product itself, the groundwork has been laid for the exploration of its chemical space.
One area of focus for the generation of analogues is the modification of the pyridine ring. The electronic and steric properties of this ring are believed to be crucial for the biological activity of many Lycopodium alkaloids. Synthetic routes that allow for the introduction of various substituents on the pyridine ring are therefore of high interest.
Another approach involves the simplification of the complex tetracyclic core. The synthesis of simplified analogues, which retain key structural features of this compound but are easier to prepare, can provide valuable insights into the minimal pharmacophore required for biological activity. This approach can also lead to the development of more synthetically accessible compounds with potential therapeutic applications.
While comprehensive SAR studies on a wide array of this compound derivatives are still emerging, the synthetic methodologies developed for the total synthesis of the natural product and its congeners provide a strong foundation for future research in this area. The ability to synthetically access a diverse set of analogues is crucial for elucidating the molecular targets of this compound and for the rational design of new and more effective therapeutic agents.
| Compound Name | Modification from this compound | Synthetic Strategy Highlights |
| (+)-Lycopladine A | Parent Natural Product | Total synthesis strategies often feature key steps like intramolecular aldol reactions, Tsuji-Trost allylation, and 6π-electrocyclization to construct the core structure. nih.gov |
| (-)-Carinatine A | Structurally related natural product, often co-synthesized | Shares common synthetic intermediates with this compound, allowing for divergent synthesis. nih.gov |
| Simplified Analogues | Truncated or modified core structures | Designed for easier synthesis while retaining key pharmacophoric features to probe structure-activity relationships. |
| Pyridine-modified Analogues | Substitution on the pyridine ring | Synthetic routes are designed to allow for late-stage functionalization of the aromatic ring. |
Mechanistic Investigations of Lycopladine A S Biological Activities in Vitro and Cellular Studies
In Vitro Pharmacological Profiling of Lycopladine A
This compound, a C16N-type Lycopodium alkaloid, has been the subject of initial pharmacological screening to determine its potential biological activities. Isolated from Lycopodium complanatum, it features a unique pyridyl-fused hydrindanone core structure. conicet.gov.ar Early studies revealed that (+)-Lycopladine A exhibits modest but selective cytotoxicity against murine lymphoma L1210 cells. conicet.gov.ar This initial finding prompted further investigation into its potential as an anticancer agent.
Additional research has highlighted the general biological potential of the broader Lycopodium alkaloid family, to which this compound belongs. These natural products are known for a range of activities, including neurotrophic effects and cytotoxicity against various cancer cell lines. nih.govub.edu For instance, complanadine A, another Lycopodium alkaloid, has demonstrated cytotoxicity against leukemia cells in mice. ub.edu While these findings relate to the broader class of compounds, they provide a context for the potential pharmacological space that this compound and its analogs might occupy.
It is important to note that while many Lycopodium alkaloids have shown interesting biological activities, detailed pharmacological profiling for many, including this compound, is still in its early stages due to the limited availability of the natural product. nsf.gov The development of synthetic routes to this compound and its analogs is a crucial step in enabling more comprehensive in vitro pharmacological studies. uni-muenchen.denih.govacs.org
| Compound | Cell Line | Activity | Reference |
| (+)-Lycopladine A | Murine Lymphoma L1210 | Modest and selective cytotoxicity | conicet.gov.ar |
Cellular Mechanisms of Action of this compound in Model Systems
The precise cellular mechanisms of action for this compound are not yet fully elucidated. However, based on the activities of related Lycopodium alkaloids, several potential mechanisms can be inferred. For example, lycopodine (B1235814), a related alkaloid, has been shown to induce apoptosis in cancer cells by modulating 5-lipoxygenase. nsf.gov This suggests that this compound might also influence apoptotic pathways.
Furthermore, other compounds with structural similarities to this compound have been investigated for their effects on cellular processes. For instance, certain 2-aryl-4-quinolones, which share some structural features, are known to act as anti-mitotic agents by inhibiting tubulin polymerization. mdpi.com While a direct link has not been established, these findings provide avenues for future investigation into this compound's cellular mechanisms.
Investigations into other Lycopodium alkaloids have also revealed impacts on neurotrophic factor expression. For example, lyconadin A and complanadine A have been shown to enhance the mRNA expression for Nerve Growth Factor (NGF) biosynthesis in human astrocytoma cells. nih.gov Given the structural relationship, it is plausible that this compound could have similar effects on neural cells, although this has not yet been experimentally verified.
Molecular Target Identification and Validation Studies (e.g., protein binding, enzyme inhibition)
Direct molecular target identification for this compound is an area of ongoing research. While specific protein binding partners or inhibited enzymes for this compound have not been definitively identified in the reviewed literature, the activities of related compounds offer potential starting points for investigation.
For instance, the Lycopodium alkaloid huperzine A is a well-known acetylcholinesterase (AChE) inhibitor. nih.govthieme-connect.de Although this compound has a different core structure, the prevalence of AChE inhibition within this alkaloid class suggests it as a potential, though unconfirmed, target. researchgate.netcdnsciencepub.com
The broader family of Lycopodium alkaloids has been shown to interact with a variety of biological targets. For example, complanadine A has been identified as a selective agonist for the Mas-related G protein-coupled receptor X2, which is involved in modulating pain. nih.gov Additionally, some Lycopodium alkaloids have shown inhibitory activity against matrix metalloproteinases (MMPs). conicet.gov.ar
The development of synthetic methodologies for this compound and its analogs is critical for producing sufficient material for target identification studies, such as affinity chromatography, proteomics-based approaches, and enzyme inhibition assays. researchgate.netrsc.org
Modulation of Intracellular Signaling Pathways by this compound
The specific effects of this compound on intracellular signaling pathways are not yet well-defined. However, the known activities of related compounds and other natural products provide a framework for potential areas of investigation. Many natural products exert their biological effects by modulating key signaling cascades involved in cell survival, proliferation, and death. nih.gov
For example, embelin, a natural compound, is known to induce apoptotic cell death by modulating pathways such as NF-κB, p53, PI3K/AKT, and STAT3. researchgate.net Given that this compound has shown cytotoxic activity, it is plausible that it may also interact with one or more of these fundamental signaling pathways.
Furthermore, the neurotrophic activities observed for some Lycopodium alkaloids, such as the enhancement of NGF expression, are inherently linked to the modulation of intracellular signaling pathways in neural cells. nih.gov NGF signaling involves pathways such as the MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation. Future studies on this compound could explore its effects on these pathways in relevant cell models.
Regulation of Cellular Processes by this compound (e.g., cell cycle, apoptosis, autophagy in cell lines)
While direct studies on this compound's regulation of cellular processes are limited, its observed cytotoxicity suggests an impact on fundamental processes like the cell cycle and apoptosis. conicet.gov.ar The induction of apoptosis is a common mechanism for anticancer agents. nsf.gov Related Lycopodium alkaloids, such as lycopodine, have been shown to trigger apoptosis in cancer cells. nsf.gov
Other natural products have been shown to induce cell cycle arrest. For instance, Herboxidiene/GEX1A can cause G1 and G2/M cell cycle arrest in human tumor cell lines. frontiersin.org This highlights a potential mechanism that could be investigated for this compound.
Autophagy is another critical cellular process that can be modulated by natural products. researchgate.netugr.es Some compounds can induce autophagic cell death in cancer cells. researchgate.net The potential for this compound to influence autophagy, either as a primary mechanism of action or in conjunction with apoptosis, remains an open area for research.
| Cellular Process | Potential Effect of this compound (Inferred) | Related Compounds/Concepts |
| Apoptosis | Induction in cancer cells | Lycopodine, Embelin nsf.govresearchgate.net |
| Cell Cycle | Arrest at G1 or G2/M phases | Herboxidiene/GEX1A frontiersin.org |
| Autophagy | Induction or inhibition | Embelin, Iridoid-inspired compounds researchgate.netugr.es |
Structure-Activity Relationship (SAR) Studies for this compound
Systematic structure-activity relationship (SAR) studies for this compound are in the early stages, largely due to the complexity of its synthesis. However, the development of total synthesis routes has opened the door for the rational design and synthesis of analogs to probe these relationships. uni-muenchen.denih.govacs.orgndl.go.jp
The total synthesis of this compound has been achieved through various strategies, providing a platform for creating analogs. uni-muenchen.denih.govacs.org These synthetic efforts allow for modifications at different positions of the this compound scaffold to understand which structural features are critical for its biological activity.
For instance, the synthesis of analogs could involve modifying the pyridyl-fused hydrindanone core, altering the substituents on the rings, or changing the stereochemistry at various chiral centers. conicet.gov.arsu.se By comparing the biological activity of these analogs to that of the parent compound, researchers can build a comprehensive SAR profile. This information is invaluable for designing more potent and selective compounds. digitellinc.com
The synthesis of related natural products, such as carinatine (B1206210) A, alongside this compound, also provides valuable SAR data. uni-muenchen.denih.gov Comparing the activities of these closely related structures can shed light on the importance of specific functional groups and structural motifs.
Mapping Pharmacological Activity to Specific Structural Features
The exploration of the structure-activity relationships (SAR) for this compound is crucial for understanding the molecular basis of its biological effects and for guiding the design of more potent synthetic analogs. While this compound itself has shown cytotoxic activity against murine lymphoma L1210 cells and weak acetylcholinesterase (AChE) inhibition, comparing its activity with that of its close structural analogs provides the clearest insight into which features are essential for its bioactivity. oup.com
A pivotal comparison can be made between this compound and Carinatine A, a related Lycopodium alkaloid that has been synthesized from a common precursor. conicet.gov.ar The primary structural difference lies in the side chain at the C4b quaternary carbon. This compound possesses a flexible 3-hydroxypropyl group, which features a terminal primary alcohol. In contrast, Carinatine A is formed through an intramolecular cyclization of this same side chain, resulting in a rigid, fused tetrahydrofuran (B95107) ring system. This seemingly minor modification—the conversion of the hydroxypropyl side chain into a cyclic ether—has profound consequences for its biological activity.
In vitro assays have demonstrated that while this compound has measurable, though modest, AChE inhibitory properties, Carinatine A is completely devoid of this activity. researchgate.netkib.ac.cn This finding strongly indicates that the 3-hydroxypropyl side chain, and particularly its terminal hydroxyl group, is a key pharmacophore responsible for the interaction with acetylcholinesterase. The hydroxyl group likely participates in crucial hydrogen bonding interactions within the active site of the enzyme. The structural rigidity imposed by the formation of the tetrahydrofuran ring in Carinatine A, along with the removal of this hydrogen-bonding donor/acceptor capability, abrogates its ability to inhibit the enzyme.
This direct comparison underscores the importance of the C4b substituent for bioactivity. The flexibility and hydrogen-bonding potential of the acyclic chain in this compound are critical for its AChE inhibitory function.
Table 1: Structure-Activity Relationship of this compound and Carinatine A
| Compound | Structure | Key Structural Difference | Acetylcholinesterase (AChE) Inhibition | Citation(s) |
|---|---|---|---|---|
| This compound | Possesses a C4b 3-hydroxypropyl side chain | Weak activity | oup.comresearchgate.net |
| Carinatine A |
| Features a fused tetrahydrofuran ring (cyclized side chain) | No activity | researchgate.netkib.ac.cn |
Computational and Theoretical Studies on Lycopladine a
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Lycopladine A, a primary focus of molecular docking studies would be to investigate its interaction with biological targets, most notably acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. psu.eduthieme-connect.de Several Lycopodium alkaloids are known inhibitors of AChE. psu.eduresearchgate.netresearchgate.net
Docking simulations of this compound into the active site of AChE would aim to identify the key amino acid residues involved in binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the binding of other alkaloids to AChE has been shown to involve interactions with residues in the catalytic active site (CAS) and the peripheral anionic site (PAS). researchgate.netmdpi.com By analyzing the binding pose and the interaction energies, researchers can develop a hypothesis about the molecular basis of this compound's potential inhibitory activity.
A hypothetical molecular docking study of this compound with AChE might reveal the following interactions:
| Interaction Type | Potential Interacting Residues in AChE | Rationale |
| Hydrogen Bonding | Tyr130, Phe288, Arg290 | The carbonyl and hydroxyl groups of this compound could act as hydrogen bond acceptors and donors. |
| Hydrophobic Interactions | Trp84, Trp279, Phe330, Phe331 | The non-polar regions of the polycyclic core of this compound would likely favor interactions with aromatic and aliphatic residues. |
| Pi-Alkyl Interactions | Trp84, Tyr334 | The pyridine (B92270) ring of this compound could interact with the alkyl portions of tryptophan and tyrosine residues. |
These modeled interactions provide a structural framework for understanding ligand recognition and can guide the design of analogs with improved affinity and selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape and flexibility of this compound both in solution and when bound to a receptor. utexas.eduresearchgate.net
An MD simulation of this compound in an aqueous environment would reveal its preferred conformations and the degree of flexibility in its cyclic systems. This is particularly important for a complex, polycyclic molecule like this compound, where subtle conformational changes can significantly impact its biological activity. For example, MD simulations have been used to analyze the solution-state conformations of other complex ligands, revealing the presence of intramolecular hydrogen bonds that stabilize certain conformers. utexas.edu
When applied to a this compound-AChE complex, MD simulations can assess the stability of the docked pose over time. Key parameters to analyze from an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.
These simulations can provide a more realistic representation of the binding event and help to refine the initial docking results.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic properties and reactivity of molecules like this compound. nih.govmarquette.edu These methods have been instrumental in the structural elucidation of newly isolated Lycopodium alkaloids and in explaining the stereoselectivity of reactions used in their synthesis. semanticscholar.orgacs.orgresearchgate.net
For this compound, DFT calculations can be used to determine a variety of electronic properties:
| Calculated Property | Significance |
| Molecular Orbital Energies (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's electron-donating and accepting capabilities, which are crucial for its reactivity and interaction with biological targets. nih.gov |
| Electrostatic Potential (ESP) Map | The ESP map visually represents the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting sites of nucleophilic and electrophilic attack and for understanding non-covalent interactions. |
| Atomic Charges | Calculation of partial atomic charges provides a quantitative measure of the charge distribution within the molecule, which can be used to parameterize force fields for molecular dynamics simulations. |
| Reaction Energetics | DFT can be used to calculate the activation energies and reaction energies for proposed biosynthetic pathways or metabolic transformations of this compound, helping to assess their feasibility. snnu.edu.cn |
These quantum chemical insights are fundamental to a deeper understanding of this compound's intrinsic chemical nature.
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. For this compound, a pharmacophore model could be developed based on its structure and its predicted binding mode with AChE. Such a model would typically consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centroids, and aromatic rings. researchgate.netschrodinger.comfrontiersin.org
Once a pharmacophore model for this compound-like AChE inhibitors is established, it can be used for virtual screening of large chemical databases to identify other compounds with similar spatial arrangements of these key features. mdpi.comnih.govnih.govcapes.gov.br This is a powerful and cost-effective approach for hit identification in the early stages of drug discovery. The process generally involves:
Pharmacophore Model Generation: Based on the structure of this compound or a set of known active Lycopodium alkaloids.
Database Screening: Searching large compound libraries for molecules that match the pharmacophore model.
Filtering and Ranking: The hits are then filtered based on drug-like properties (e.g., Lipinski's rule of five) and ranked based on their fit to the pharmacophore model.
Molecular Docking: The top-ranked hits are then subjected to molecular docking to refine their binding poses and estimate their binding affinities.
This in-silico workflow can significantly accelerate the discovery of novel and potentially more potent analogs of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. x-mol.net For this compound, QSAR studies would be highly valuable for guiding the synthesis of new derivatives with improved activity.
A QSAR study on a series of this compound derivatives would involve the following steps:
Data Set Preparation: A set of this compound analogs with experimentally determined biological activities (e.g., IC50 values for AChE inhibition) is required.
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors) are calculated for each analog.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. nih.govmdpi.com
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
A hypothetical QSAR model for this compound derivatives might take the form of an equation like:
log(1/IC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...
Future Research Directions and Academic Perspectives on Lycopladine a
Advancements in Stereoselective and Efficient Synthetic Methodologies
Key advancements and future directions include:
Cascade Reactions: The development of cascade reactions that can rapidly construct the complex core of Lycopladine A is a major goal. A notable example is a Stille coupling/intramolecular Diels-Alder cascade, which has been successfully applied to generate the fused pyridine (B92270) system of (+)-Lycopladine A. researchgate.net Future efforts will aim to discover new cascade sequences that can form multiple bonds and stereocenters in a single, efficient operation.
Catalytic Asymmetric Synthesis: The use of catalysis to control the stereochemistry of the molecule is paramount. Gold-catalyzed methodologies have emerged as a powerful tool, enabling the enantioselective synthesis of (+)-Lycopladine A. researchgate.netnih.gov Similarly, concise enantioselective syntheses have been achieved through base-mediated carbocyclization of ynones to form the hydrindane core. nih.govresearchgate.net Ongoing research is exploring new chiral catalysts, including organocatalysts, to achieve even higher levels of stereoselectivity and to streamline synthetic routes. mdpi.comresearchgate.net
Novel Cycloadditions: The Diels-Alder reaction has proven to be a robust strategy for constructing the polycyclic framework of this compound and its relatives. researchgate.netresearchgate.net Researchers are investigating variations of this reaction, such as inverse-electron-demand Diels-Alder reactions, to access key intermediates with high stereoselectivity. researchgate.net
Bio-inspired and Divergent Synthesis: Inspired by nature's synthetic logic, researchers are developing divergent strategies that allow for the synthesis of not only this compound but also a variety of related Lycopodium alkaloids from a common intermediate. osti.govnih.govnih.gov This "diversity-oriented synthesis" approach is crucial for building libraries of analogues to probe biological activity. mdpi.com Late-stage functionalization techniques, such as C-H borylation, are instrumental in these strategies, enabling the modification of complex scaffolds to produce diverse final products. nih.govescholarship.orgsnnu.edu.cn
| Methodology | Key Transformation | Application | Reference |
|---|---|---|---|
| Cascade Reaction | Stille Coupling / Intramolecular Diels-Alder | Synthesis of (+)-Lycopladine A | researchgate.net |
| Base-Mediated Carbocyclization | Ynone cyclization to form hydrindane core | Enantioselective synthesis of this compound | nih.gov |
| Gold Catalysis | Cascade cyclization | Total synthesis of (+)-Lycopladine A | researchgate.netnih.gov |
| Bio-inspired Diversification | Late-stage C-H borylation and cross-coupling | Synthesis of lycodine-type alkaloids | osti.govnih.govacs.org |
Deeper Understanding and Engineering of this compound Biosynthesis
While significant progress has been made in the chemical synthesis of this compound, its natural production pathway within Lycopodium plants remains largely uncharacterized. escholarship.org Elucidating this biosynthetic pathway is a critical future research direction that could enable sustainable production through metabolic engineering.
Key academic perspectives include:
Pathway Elucidation: Foundational studies on the biosynthesis of the parent alkaloid, lycopodine (B1235814), have shown that it is derived from lysine (B10760008) and acetate. mcmaster.cacdnsciencepub.comcdnsciencepub.comnih.gov It is hypothesized that this compound shares this origin. The immediate future goal is to identify the specific enzymes—such as P450 monooxygenases, reductases, and cyclases—that tailor the lycopodine scaffold into the unique structure of this compound.
Learning from Huperzine A: The recent successful elucidation of the biosynthetic pathway for Huperzine A, another prominent Lycopodium alkaloid, provides a roadmap for studying this compound. nih.govfrontiersin.orgfrontiersin.org The techniques used in that research, including comparative transcriptomics and metabolomics of different plant tissues, can be directly applied. frontiersin.org
Heterologous Production: A long-term goal is to engineer the this compound biosynthetic pathway into a microbial host, such as yeast or E. coli, or a model plant like Nicotiana benthamiana. frontiersin.org This synthetic biology approach could provide a scalable and sustainable source of the compound, overcoming the limitations of extraction from slow-growing plants. nih.govnih.gov This would require the identification and functional characterization of all necessary biosynthetic genes.
Discovery of Novel Biological Targets and Mechanisms of Action
The biological activity of this compound is an area of immense untapped potential. While some reports describe it as a cytotoxic alkaloid, its specific molecular targets and mechanisms of action are unknown. udel.edu Future research will focus on a systematic exploration of its bioactivity to uncover its therapeutic potential.
Key research directions are:
Target Identification: A primary objective is to identify the specific proteins or cellular pathways that this compound interacts with to exert its cytotoxic effects. This can be achieved through modern chemical biology techniques such as thermal proteome profiling (TPP), affinity chromatography, and activity-based protein profiling.
Exploring Neuroactivity: Many related Lycopodium alkaloids exhibit significant neuroprotective or neurotrophic properties. nih.gov For instance, Huperzine A is an acetylcholinesterase inhibitor used for Alzheimer's disease, while complanadine A promotes the production of Nerve Growth Factor (NGF). frontiersin.orgnih.gov It is anticipated that this compound may also possess valuable bioactivity in the central nervous system, and future studies will likely screen it against targets relevant to neurodegenerative diseases like Alzheimer's. rsc.orgrsc.org
Mechanism of Action Studies: Once a biological target is identified, detailed biochemical and cell-based assays will be necessary to unravel the precise mechanism of action. For example, if this compound is found to inhibit a specific enzyme, researchers will investigate its mode of inhibition (e.g., competitive, non-competitive) and its effects on downstream cellular signaling pathways. The related compound lycoplanine A has been identified as a T-type calcium channel inhibitor, suggesting ion channels as a potential target class for this compound as well. researchgate.net
Development of this compound-Based Chemical Probes for Biological Research
To facilitate the discovery of its biological targets and mechanisms of action, the development of chemical probes based on the this compound scaffold is essential. These molecular tools are indispensable for modern chemical biology research. snnu.edu.cn
Future academic efforts will be directed towards:
Probe Design and Synthesis: This involves synthetically modifying the this compound structure to incorporate a reporter tag (e.g., a fluorophore or biotin) and a reactive group for covalent labeling, without abolishing its native biological activity. The development of late-stage functionalization methods is crucial for this, as it allows for the introduction of tags onto the complex, fully formed alkaloid core. osti.govnih.gov
Target Engagement and Visualization: Fluorescently tagged this compound probes could be used in cellular imaging studies to visualize the subcellular localization of its target(s). Biotinylated probes could be used in pull-down experiments coupled with mass spectrometry to isolate and identify binding proteins from cell lysates.
Application in Target Validation: Once potential targets are identified, these probes can be used to confirm direct physical engagement in living cells, providing crucial evidence for target validation. The creation of such probes remains a completely unexplored area for this compound, representing a significant opportunity for synthetic and chemical biology research. conicet.gov.ar
Exploration of New Chemical Biology Applications for this compound
Beyond its direct therapeutic potential, this compound and its derivatives could serve as valuable tools to explore fundamental biological processes. The unique structural and chemical properties of this alkaloid make it an attractive starting point for developing novel chemical biology applications.
Future research may explore:
Diversity-Oriented Synthesis (DOS) for Library Generation: Using the this compound scaffold as a starting point, DOS strategies can be employed to create a library of structurally related analogues. mdpi.com This library can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery or tool compounds for studying specific biological pathways.
Probing Protein-Protein Interactions: If this compound is found to bind to a protein involved in a larger complex, it could be developed into a tool to modulate or disrupt specific protein-protein interactions, helping to dissect complex cellular networks.
Investigating Neurodegenerative Disease Models: Given the neuroactivity of related alkaloids, this compound could be used as a chemical tool to probe the pathological mechanisms of Alzheimer's disease or other neurological disorders in cell culture and animal models. escholarship.org Its potential to modulate pathways distinct from acetylcholinesterase inhibition makes it a particularly interesting candidate for discovering novel therapeutic approaches. frontiersin.org
Q & A
Q. How can researchers ensure the reproducibility of this compound’s reported anti-inflammatory effects in preclinical models?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and power analysis. Share raw data (e.g., cytokine ELISA results) and analysis scripts via repositories like Figshare. Collaborate with independent labs for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
